molecular formula C12H9N3S B8463814 1-phenyl-4-(thiophen-2-yl)-1H-1,2,3-triazole

1-phenyl-4-(thiophen-2-yl)-1H-1,2,3-triazole

Cat. No. B8463814
M. Wt: 227.29 g/mol
InChI Key: CBGQAQPLISQPPB-UHFFFAOYSA-N
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Patent
US09173401B2

Procedure details

To a solution of trimethyl(thiophen-2-ylethynyl)silane (50 mg, 0.2777 mmol), phenyl azide (0.5 M solution, 1.1 ml, 0.555 mmol), and CuI (52.87 mg, 0.2777 mmol) in THF (1 ml) was added 1,1,4,7,7-pentamethyldiethlenetriamine (0.116 ml, 0.555 mmol) and 1M TBAF.3H2O (0.554 ml, 0.554 mmol). After stirring the reaction mixture for 20 hours at room temperature, it was quenched with saturated ammonium chloride solution and was extracted with ethyl acetate. The combined organic layers were washed with water, dried over anhydrous sodium sulfate and evaporated. The crude material was purified by column chromatography (100-200 mesh silica gel) using 5% ethyl acetate in hexane as eluant to yield 1-phenyl-4-(thiophen-2-yl)-1H-1,2,3-triazole (30 mg, 0.132 mol, yield 47.61%) with an HPLC purity of 97.64%. LC-MS [M+H] 228.2 (C12H9N3S+H, expected 228.05). The 1H-NMR spectra was in accordance with the chemical structure.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
0.116 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
52.87 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]#[C:4][C:5]1[S:6][CH:7]=[CH:8][CH:9]=1.[C:12]1([N:18]=[N+:19]=[N-:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CN(C)CCN(C)CCN(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1.[Cu]I>[C:12]1([N:18]2[CH:3]=[C:4]([C:5]3[S:6][CH:7]=[CH:8][CH:9]=3)[N:20]=[N:19]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C[Si](C#CC=1SC=CC1)(C)C
Name
Quantity
1.1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
0.116 mL
Type
reactant
Smiles
CN(CCN(CCN(C)C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
CuI
Quantity
52.87 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
it was quenched with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography (100-200 mesh silica gel)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=NC(=C1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.132 mol
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 47.61%
YIELD: CALCULATEDPERCENTYIELD 47533.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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